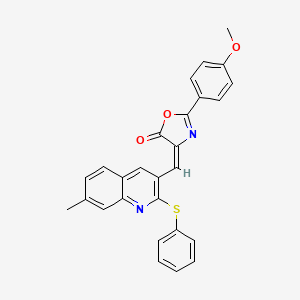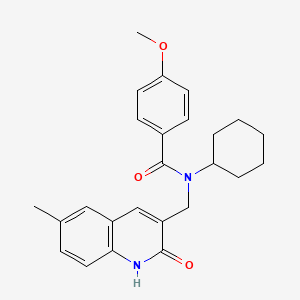
N-cyclohexyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CPOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of CPOA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, CPOA has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a critical role in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPOA has been found to have several biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, CPOA has been shown to have a positive effect on glucose metabolism. Specifically, it has been found to increase glucose uptake in cells, which could be beneficial for individuals with type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPOA in lab experiments is its high potency. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using CPOA is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CPOA. One area of interest is its potential use in combination therapy for cancer treatment. CPOA has been shown to enhance the effectiveness of certain chemotherapy drugs, suggesting that it could be used in combination with other drugs to improve cancer treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of CPOA and to identify any potential side effects or toxicity issues.
Synthesis Methods
CPOA can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol. The resulting intermediate is then reacted with chloroacetic acid to form the final product, CPOA.
Scientific Research Applications
CPOA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that CPOA has anti-tumor activity and can inhibit the growth of cancer cells. In addition, CPOA has been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-cyclohexyl-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-9-5-6-12-18(16)22-25-23(29-26-22)19-13-7-8-14-20(19)28-15-21(27)24-17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJUZJAJWCJJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

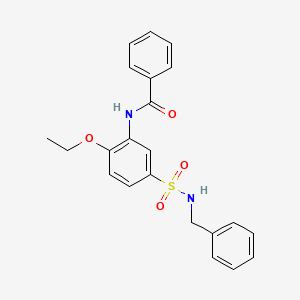
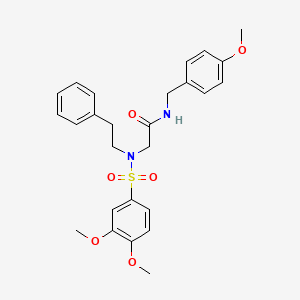
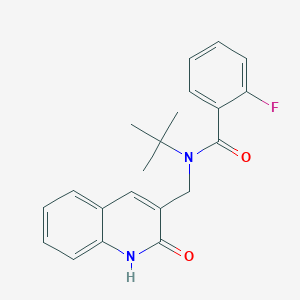

![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)


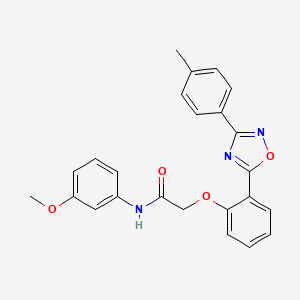

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
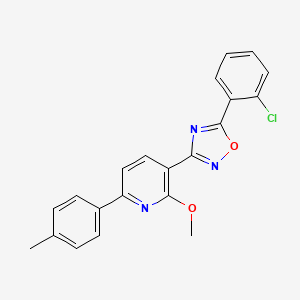
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
